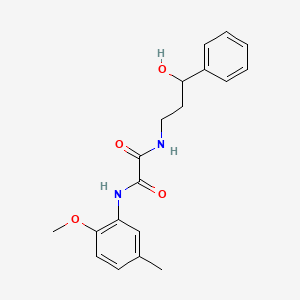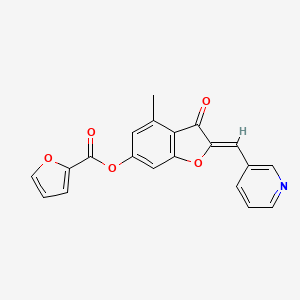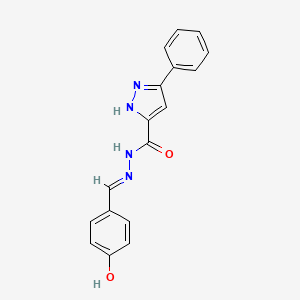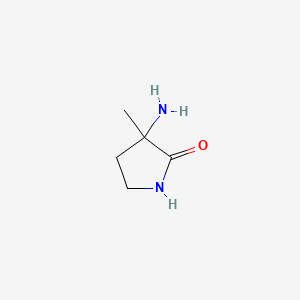![molecular formula C20H22N4O3 B2365793 N'-[(E)-furan-2-ilmetiliden]-3-[4-(pentiloxi)fenil]-1H-pirazol-5-carbohidrazida CAS No. 1285540-30-8](/img/structure/B2365793.png)
N'-[(E)-furan-2-ilmetiliden]-3-[4-(pentiloxi)fenil]-1H-pirazol-5-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto “N'-[(E)-furan-2-ilmetiliden]-3-[4-(pentiloxi)fenil]-1H-pirazol-5-carbohidrazida”, también conocido como “N-[(E)-furan-2-ilmetilidenamino]-3-(4-pentoxi fenil)-1H-pirazol-5-carboxamida”.
Actividad Antimicrobiana
Este compuesto ha mostrado resultados prometedores en estudios antimicrobianos. Su estructura le permite interactuar con las paredes celulares bacterianas y alterar su integridad, haciéndolo efectivo contra una gama de bacterias gram-positivas y gram-negativas . Esto lo convierte en un candidato potencial para desarrollar nuevos antibióticos, especialmente frente al aumento de la resistencia antimicrobiana.
Propiedades Anticancerígenas
La investigación ha indicado que este compuesto puede inhibir el crecimiento de ciertas células cancerosas. Funciona interfiriendo con las vías de proliferación celular e induciendo la apoptosis (muerte celular programada) en las células malignas . Esta propiedad es particularmente valiosa en el desarrollo de nuevos agentes quimioterapéuticos.
Efectos Antiinflamatorios
El compuesto ha sido estudiado por sus propiedades antiinflamatorias. Puede inhibir la producción de citoquinas proinflamatorias y reducir la inflamación en varios modelos . Esto lo convierte en un candidato potencial para tratar enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal.
Inhibición Enzimática
Se ha encontrado que este compuesto inhibe enzimas específicas, como las proteínas tirosina quinasas, que desempeñan un papel crucial en la señalización y regulación celular . Al inhibir estas enzimas, el compuesto puede usarse potencialmente para tratar enfermedades que involucran señalización celular anormal, como ciertos cánceres y enfermedades autoinmunes.
Actividad Antioxidante
El compuesto exhibe una actividad antioxidante significativa, lo que ayuda a neutralizar los radicales libres y proteger las células del estrés oxidativo . Esta propiedad es beneficiosa para prevenir y tratar enfermedades asociadas con el daño oxidativo, como las enfermedades neurodegenerativas y los trastornos cardiovasculares.
Potencial Antitrombótico
Los estudios han demostrado que este compuesto puede inhibir la agregación plaquetaria, que es un proceso clave en la formación de coágulos sanguíneos . Este potencial antitrombótico lo convierte en un candidato prometedor para desarrollar fármacos para prevenir y tratar trastornos trombóticos, como el derrame cerebral y el infarto de miocardio.
Actividad Antiviral
La investigación preliminar sugiere que este compuesto puede tener propiedades antivirales. Puede interferir con la replicación de ciertos virus, convirtiéndolo en un candidato potencial para el desarrollo de medicamentos antivirales . Esto es particularmente relevante en el contexto de infecciones virales emergentes y pandemias.
Efectos Neuroprotectores
El compuesto ha mostrado efectos neuroprotectores en varios estudios. Puede proteger las neuronas del daño causado por el estrés oxidativo y la inflamación . Esto lo convierte en un agente terapéutico potencial para enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson.
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(4-pentoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-3-4-11-26-16-9-7-15(8-10-16)18-13-19(23-22-18)20(25)24-21-14-17-6-5-12-27-17/h5-10,12-14H,2-4,11H2,1H3,(H,22,23)(H,24,25)/b21-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCUHEHVBSICKQ-KGENOOAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)
![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)





![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)

